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Compound of Interest

Compound Name:
2-(Diisopropylamino)ethyl

methacrylate

Cat. No.: B099521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the self-

assembly of N,N-diethyl-2-(2-propionyloxy)ethylamine (DPAEMA) block copolymers into pH-

responsive micelles. This technology is particularly relevant for the targeted delivery of

therapeutic agents.

Introduction
Amphiphilic block copolymers have the intrinsic property of self-assembling into micelles in a

selective solvent.[1][2][3][4] These micelles typically consist of a hydrophobic core, which can

encapsulate poorly water-soluble drugs, and a hydrophilic corona that provides stability in

aqueous environments.[1][2] DPAEMA is a pH-responsive polymer that is hydrophobic at

physiological pH but becomes hydrophilic in acidic environments due to the protonation of its

tertiary amine groups.[5][6] This property makes DPAEMA-containing block copolymers

excellent candidates for creating "smart" drug delivery systems that can release their payload

in the acidic microenvironment of tumors or within endosomal compartments of cells.[5][7]

This document outlines the synthesis of DPAEMA block copolymers, their self-assembly into

micelles, and methods for their characterization and drug loading.
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The following tables summarize key quantitative data for DPAEMA-based block copolymer

micelles from various studies, providing a comparative overview of their properties.

Table 1: Physicochemical Properties of DPAEMA-Based Micelles

Copolymer
Compositio
n

Method of
Micelle
Preparation

CMC (mg/L)
Micelle Size
(nm)

PDI Reference

mPEG-b-

PDEAEMA-b-

PMMA /

PDEAEMA-b-

PMMA

(Mixed

Micelles)

Solvent

Evaporation
1.95 - 5.25 < 100 < 0.17 [5]

PDMS-b-

PDMAEMA

Self-

assembly in

aqueous

solution

Not Reported 80 - 300 Not Reported [7]

PEG-b-(PC-

g-

PDMAEMA)

Solvent

Evaporation
Not Reported ~150 Not Reported [8]

PMPC52-b-

PDPAEMA56

Self-

assembly in

aqueous

solution

Not Reported Not Reported Not Reported [9]

CMC: Critical Micelle Concentration; PDI: Polydispersity Index; mPEG: methoxy Poly(ethylene

glycol); PDEAEMA: Poly(2-(diethylamino)ethyl methacrylate); PMMA: Poly(methyl

methacrylate); PDMS: Poly(dimethylsiloxane); PC: Polycarbonate; PMPC: Poly(2-

methacryloyloxyethyl phosphorylcholine); PDPAEMA: Poly(2-(diisopropylamino)ethyl
methacrylate).

Table 2: Drug Loading and Entrapment in DPAEMA-Based Micelles
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Copolymer
System

Drug
Drug Loading
Content (%)

Entrapment
Efficiency (%)

Reference

mPEG-b-

PDEAEMA-b-

PMMA based

mixed micelles

Doxorubicin

(DOX)
24 55 [5]

PDMS-b-

PDMAEMA

Doxorubicin

(DOX)
Not Reported Not Reported [7]

PEG-b-(PC-g-

PDMAEMA)
Quercetin Not Reported Not Reported [8]

Experimental Protocols
Protocol 1: Synthesis of DPAEMA Block Copolymers via
RAFT Polymerization
This protocol describes a general procedure for synthesizing a diblock copolymer of a

hydrophilic block (e.g., poly(ethylene glycol) methyl ether methacrylate, PEGMA) and a pH-

responsive PDPAEMA block using Reversible Addition-Fragmentation chain Transfer (RAFT)

polymerization.

Materials:

2-(Diisopropylamino)ethyl methacrylate (DPAEMA), inhibitor removed

Poly(ethylene glycol) methyl ether methacrylate (PEGMA)

RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

Initiator (e.g., Azobisisobutyronitrile, AIBN)

Anhydrous solvent (e.g., 1,4-dioxane or ethanol)

Argon or Nitrogen gas

Dialysis tubing (appropriate MWCO)
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Freeze-dryer

Procedure:

Synthesis of the first block (PDPAEMA macro-CTA):

1. In a round-bottom flask, dissolve DPAEMA, RAFT agent, and AIBN in the anhydrous

solvent.[10]

2. Purge the solution with argon or nitrogen for 30 minutes to remove oxygen.[9]

3. Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for

the specified time (e.g., 24 hours).[9][10]

4. Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

5. Precipitate the polymer in a non-solvent (e.g., cold hexane), decant the solvent, and dry

the polymer under vacuum. This product is the PDPAEMA macro-chain transfer agent

(macro-CTA).

Synthesis of the second block (PEGMA):

1. In a new flask, dissolve the PDPAEMA macro-CTA, PEGMA monomer, and a fresh portion

of AIBN in the anhydrous solvent.[10]

2. Repeat the degassing procedure (step 1.2).

3. Conduct the polymerization at the desired temperature and time.[9]

4. Terminate the polymerization as described in step 1.4.

Purification:

1. Dissolve the final block copolymer in a suitable solvent.

2. Dialyze the solution against deionized water for 2-3 days to remove unreacted monomers

and initiator fragments.[9]
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3. Lyophilize the purified polymer solution to obtain the solid block copolymer.[9]

Characterization: The successful synthesis of the block copolymer should be confirmed by 1H

NMR and Gel Permeation Chromatography (GPC) to determine the composition and molecular

weight distribution.[10]

Protocol 2: Self-Assembly of DPAEMA Block
Copolymers into Micelles
This protocol details the formation of micelles from the synthesized amphiphilic block

copolymer using the solvent evaporation method.

Materials:

Synthesized DPAEMA block copolymer

A common solvent for both blocks (e.g., acetone, THF, or DMF)[8]

Deionized water

Magnetic stirrer

Rotary evaporator or a setup for solvent evaporation under stirring

Procedure:

Dissolve the DPAEMA block copolymer in the organic solvent to a specific concentration

(e.g., 20 mg/mL).[8]

In a separate beaker, place a volume of deionized water and stir vigorously.

Add the polymer solution dropwise to the stirring water.[5][8] This will induce the self-

assembly of the copolymers into micelles as the organic solvent disperses in the water.

Stir the resulting emulsion overnight to allow for the evaporation of the organic solvent.[5] A

rotary evaporator can be used to expedite this process.[8]

The final concentration of the micellar solution can be adjusted by adding deionized water.[8]
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Protocol 3: Characterization of Micelles
A. Micelle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):

Prepare the micelle solution at a suitable concentration in the desired buffer (e.g., PBS pH

7.4).

Filter the solution through a 0.45 µm filter to remove any dust or large aggregates.

Transfer the filtered solution to a clean cuvette.

Measure the hydrodynamic diameter and PDI using a DLS instrument.[5] Measurements are

typically taken at a fixed scattering angle (e.g., 90° or 173°).

B. Micelle Morphology by Transmission Electron Microscopy (TEM):

Place a drop of the micelle solution onto a carbon-coated copper grid.

Allow the grid to sit for a few minutes, then wick off the excess solution with filter paper.

Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl

acetate to enhance contrast.

Allow the grid to dry completely before imaging with a TEM.[5] Note: Cryo-TEM is often

preferred for visualizing micelles as it preserves their structure in a hydrated state, while

conventional TEM can lead to artifacts due to drying.[11]

C. Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy: This

method uses a hydrophobic fluorescent probe, such as pyrene, which preferentially partitions

into the hydrophobic core of the micelles.

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

Prepare a series of vials with varying concentrations of the DPAEMA block copolymer in

water.

Add a small aliquot of the pyrene stock solution to each vial, ensuring the final pyrene

concentration is constant and very low (e.g., 1 x 10-6 M).[8]
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Allow the solvent to evaporate, leaving a thin film of pyrene and polymer.

Add a fixed volume of deionized water to each vial and allow the solutions to equilibrate for

24 hours at a constant temperature.[8]

Measure the fluorescence emission spectra (e.g., from 355 to 600 nm) with an excitation

wavelength of 335 nm.[8]

Determine the ratio of the fluorescence intensities at two different emission peaks (e.g., I1/I3

at ~373 nm and ~384 nm).

Plot the intensity ratio against the logarithm of the polymer concentration. The CMC is

determined from the inflection point of this plot.[8]

Protocol 4: Drug Loading and In Vitro Release
A. Loading of a Hydrophobic Drug (e.g., Doxorubicin):

Dissolve the DPAEMA block copolymer and the hydrophobic drug (e.g., doxorubicin, DOX) in

a common organic solvent.[5][8] A specific drug-to-polymer weight ratio should be used (e.g.,

1:10).[8]

Add this organic solution dropwise to vigorously stirring deionized water.

Dialyze the resulting solution against a buffer at physiological pH (e.g., PBS pH 7.4) to

remove the organic solvent and any unencapsulated drug.[5]

Filter the final solution through a 0.45 µm filter.[8]

To determine the drug loading content (DLC) and drug loading efficiency (DLE), lyophilize a

known amount of the drug-loaded micelle solution.

Dissolve the lyophilized powder in a solvent that disrupts the micelles (e.g., ethanol or DMF)

and quantify the amount of encapsulated drug using UV-Vis spectrophotometry or HPLC.[5]

[8]

Calculations:
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DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100

DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100

B. In Vitro pH-Triggered Drug Release:

Place a known volume of the drug-loaded micelle solution into a dialysis bag.

Immerse the dialysis bag in a larger volume of release buffer at different pH values (e.g., pH

7.4 to simulate blood and pH 5.5 to simulate the endosomal environment).[7]

Maintain the setup at 37°C with constant stirring.

At predetermined time intervals, withdraw a sample from the release medium and replace it

with an equal volume of fresh buffer.

Quantify the amount of released drug in the collected samples using a suitable analytical

method (e.g., UV-Vis or fluorescence spectroscopy).

Plot the cumulative percentage of drug release versus time for each pH condition. A

significantly faster release rate is expected at the lower pH.[5][7]
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Caption: pH-responsive self-assembly and disassembly of DPAEMA block copolymer micelles.
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Caption: Experimental workflow for DPAEMA micelle preparation and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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